2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide
Description
Structural Isomerism
- Positional Isomerism : Variations in the attachment site of the benzyl or dimethoxyphenyl groups could yield isomers. For example, shifting the benzyl group from position 2 to position 3 would create a distinct isomer.
- Stereoisomerism : The thioether linkage and amide bond introduce rotatable bonds, enabling conformational flexibility, though no chiral centers are present.
Tautomerism
The imidazo[1,2-c]quinazoline system may undergo tautomerism involving the 3-oxo group:
| Tautomeric Form | Key Feature |
|---|---|
| 3-Oxo (keto) | Predominant form in solid state |
| 3-Hydroxy (enol) | Hypothetical form in solution |
Experimental data for analogs (e.g., 10-benzyl-2,3-dihydroimidazo(2,1-b)quinazolin-5(10H)-one) suggest the keto form is stabilized by conjugation with the aromatic system.
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-4-25(27(34)31-22-15-14-19(36-2)17-24(22)37-3)38-29-32-21-13-9-8-12-20(21)26-30-23(28(35)33(26)29)16-18-10-6-5-7-11-18/h5-15,17,23,25H,4,16H2,1-3H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKPQNIGQSHJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)OC)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide involves multiple stepsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product . Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that derivatives of this compound showed potent inhibitory effects on cancer cell lines, including prostate and colon cancer cells. Molecular docking studies revealed that these compounds bind effectively to the epidermal growth factor receptor (EGFR), a key player in tumor growth and metastasis .
Kinase Inhibition
The compound has been identified as a potential inhibitor of several kinases, which are critical in many signaling pathways associated with cancer and other diseases.
Table 1: Kinase Inhibition Profile
Neuroprotective Properties
Recent studies have suggested that compounds related to this structure may also possess neuroprotective effects. These effects are particularly relevant for conditions like Alzheimer's disease.
Case Study: Cholinesterase Inhibition
A series of studies indicated that certain derivatives can inhibit butyrylcholinesterase (BuChE), an enzyme linked to neurodegenerative disorders. The most potent inhibitors demonstrated IC50 values significantly lower than existing treatments, suggesting their potential as therapeutic agents for Alzheimer's disease .
Antimicrobial Activity
Another promising application of this compound is its antimicrobial properties. Research has shown that derivatives exhibit moderate to significant antibacterial and antifungal activities.
Table 2: Antimicrobial Activity Overview
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Significant | |
| Candida albicans | Moderate |
Synthesis and Structural Variations
The synthesis of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide involves multiple steps that allow for structural modifications, enhancing its efficacy against specific targets.
Synthesis Pathway
The synthetic route typically involves:
- Formation of the imidazoquinazoline core.
- Introduction of the thioether linkage.
- Coupling with the dimethoxyphenyl butanamide moiety.
These modifications can be tailored to optimize pharmacokinetic properties and target specificity.
Mechanism of Action
The mechanism of action of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide involves its dual inhibitory effects on PI3K and HDAC. By inhibiting PI3K, the compound disrupts the PI3K/AKT signaling pathway, which is crucial for cancer cell growth and survival. Concurrently, inhibition of HDAC leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compound A : 2-((2-(2-((2-Methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide
- Key Differences: Substitution at position 2: A 2-methoxybenzylamino-ethyl group replaces the benzyl group in the target compound. Terminal aryl group: 3-Methoxyphenyl vs. 2,4-dimethoxyphenyl in the target.
- Impact: The additional methoxy group in the target compound may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, while the benzyl group’s simplicity could improve metabolic stability compared to the bulkier 2-methoxybenzylamino substitution .
Compound B : 2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives (e.g., 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole conjugates)
- Key Differences: Core structure: Benzo[b][1,4]oxazine vs. imidazoquinazolinone. Functional groups: Oxadiazole ring vs. thioether-butanamide chain.
- Impact: The imidazoquinazolinone core in the target compound likely offers greater π-π stacking interactions in biological targets compared to the oxazine core. The thioether linkage may confer redox sensitivity or modulate solubility .
Pharmacokinetic and Spectroscopic Comparisons
Table 1: Structural and Analytical Comparison
*Molecular weights are approximations based on structural formulas.
Research Findings and Limitations
- Spectroscopic Characterization: The target compound’s structure would require comprehensive ¹H/¹³C NMR and UV analysis, as demonstrated for Compound A and other imidazoquinazolinones .
- Toxicity and Environmental Impact : Although environmental release data (e.g., TRI) for this compound are unavailable, regulatory precedents highlight the need for rigorous disposal protocols for aromatic amines and thioethers .
Biological Activity
The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide is a novel derivative of the quinazoline family. It has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.
The compound has the following chemical and physical properties:
| Property | Value |
|---|---|
| Molecular Formula | C27H30N4O3S |
| Molecular Weight | 486.62 g/mol |
| CAS Number | 1052667-03-4 |
Kinase Inhibition
Preliminary studies indicate that this compound exhibits significant inhibitory effects on various kinases, particularly phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). These kinases are crucial in regulating cellular processes such as growth and proliferation, making them important targets in cancer therapy.
- Inhibition of PI3K : The compound has shown potent inhibition against PI3K, which is often overactive in cancer cells. This inhibition can lead to reduced cell survival and proliferation in cancerous tissues.
- HDAC Inhibition : Additionally, the compound acts as an HDAC inhibitor, leading to increased acetylation of histones and subsequent alterations in gene expression associated with tumor suppression .
Antiproliferative Activity
In cellular assays, 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide demonstrated potent antiproliferative effects against several cancer cell lines. Notably:
- K562 Cells : This leukemia cell line showed significant sensitivity to the compound, indicating its potential use in hematological malignancies.
- Hut78 Cells : Similar results were observed in this T-cell lymphoma model, suggesting broad applicability across different cancer types .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Signal Transduction Pathways : By inhibiting PI3K and HDAC, the compound disrupts critical signaling pathways that promote cell growth and survival.
- Epigenetic Modifications : The HDAC inhibitory activity leads to changes in chromatin structure, enhancing the expression of tumor suppressor genes while silencing oncogenes .
Case Studies
Recent studies have highlighted the efficacy of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide in various experimental settings:
- Study on K562 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong potency compared to standard chemotherapeutic agents.
- Combination Therapy : Research has suggested that combining this compound with other agents targeting different pathways may enhance overall therapeutic efficacy and reduce resistance development in tumors .
Q & A
Q. What are the key synthetic challenges in preparing 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of imidazo[1,2-c]quinazolinone derivatives typically involves multi-step reactions, including cyclization and thiolation. For example, similar compounds (e.g., thiazolo[3,2-a]benzimidazoles) require controlled conditions such as refluxing in ethanol with catalytic acid and precise stoichiometric ratios to achieve yields >45% . Key challenges include maintaining regioselectivity during cyclization and avoiding side reactions (e.g., over-oxidation of thiol groups). Optimization strategies include using inert atmospheres (N₂/Ar), adjusting pH for intermediate stabilization, and monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S–C=N at ~1250 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons in the quinazolinone ring at δ 7.2–8.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z) and fragmentation patterns .
Q. How can solubility and stability be improved for in vitro assays?
- Methodological Answer :
- Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For example, structurally related quinazolinones showed enhanced solubility in 10% β-cyclodextrin .
- Stability : Conduct pH-dependent stability studies (pH 2–9) in buffer solutions. Store lyophilized forms at –80°C to prevent degradation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or receptors). Validate with crystal structures from the PDB .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å) and free energy calculations (MM/PBSA) .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure ADME parameters (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For instance, oxidation of the thioether group in related compounds reduced activity in vivo .
- Dose Optimization : Conduct dose-response studies in animal models to align effective plasma concentrations with in vitro IC₅₀ values .
Q. What strategies are recommended for elucidating the mechanism of action in complex biological systems?
- Methodological Answer :
- Omics Approaches : Perform RNA-seq or proteomics to identify differentially expressed pathways (e.g., apoptosis markers in cancer cells treated with the compound) .
- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated analogs) to pull down target proteins from lysates .
- Kinase Profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. How should researchers design in vivo toxicity studies to balance efficacy and safety?
- Methodological Answer :
- Acute Toxicity : Follow OECD Guideline 423, administering escalating doses (10–1000 mg/kg) to rodents and monitoring for 14 days .
- Subchronic Studies : Conduct 28-day repeated-dose studies with histopathological analysis of liver/kidney tissues .
- Biomarker Monitoring : Measure ALT, AST, and creatinine levels to assess organ-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
